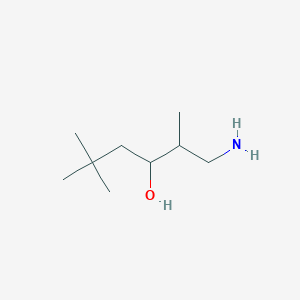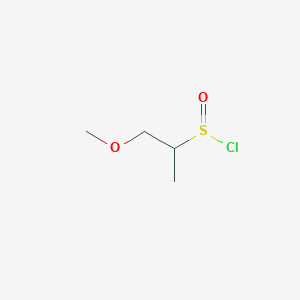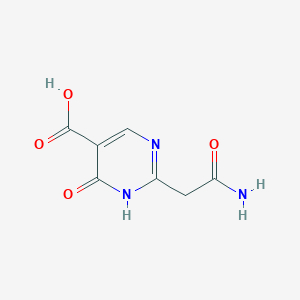
2-(Carbamoylmethyl)-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Carbamoylmethyl)-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid is a complex organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by its unique structure, which includes a carbamoylmethyl group, an oxo group, and a carboxylic acid group attached to a dihydropyrimidine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Carbamoylmethyl)-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid typically involves multi-step organic reactions. One common method includes the condensation of urea with malonic acid derivatives under controlled conditions to form the pyrimidine ring. The reaction conditions often require the use of catalysts and specific temperature and pH settings to ensure the proper formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques. These methods often utilize automated reactors and continuous flow systems to maintain consistent reaction conditions and optimize yield. The use of high-purity reagents and advanced purification techniques, such as crystallization and chromatography, is essential to obtain the compound in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Carbamoylmethyl)-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agents used.
Reduction: Reduction reactions can modify the oxo group, leading to the formation of hydroxyl derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Nucleophiles: Ammonia (NH₃), amines, and alcohols.
Major Products Formed
The major products formed from these reactions include various substituted pyrimidine derivatives, hydroxylated compounds, and other functionalized molecules that retain the core structure of the original compound.
Wissenschaftliche Forschungsanwendungen
2-(Carbamoylmethyl)-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential role in biochemical pathways and as a ligand in enzyme-substrate interactions.
Medicine: Investigated for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of agrochemicals and other industrial products.
Wirkmechanismus
The mechanism of action of 2-(Carbamoylmethyl)-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting or modifying their activity. This interaction often involves hydrogen bonding, van der Waals forces, and other non-covalent interactions. The pathways involved may include metabolic processes where the compound acts as a substrate or inhibitor, affecting the overall biochemical pathway.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(Carbamoylmethyl)-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid
- 2-(Carbamoylmethyl)-6-oxo-1,6-dihydropyrimidine-3-carboxylic acid
- 2-(Carbamoylmethyl)-6-oxo-1,6-dihydropyrimidine-2-carboxylic acid
Uniqueness
2-(Carbamoylmethyl)-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties
Eigenschaften
Molekularformel |
C7H7N3O4 |
|---|---|
Molekulargewicht |
197.15 g/mol |
IUPAC-Name |
2-(2-amino-2-oxoethyl)-6-oxo-1H-pyrimidine-5-carboxylic acid |
InChI |
InChI=1S/C7H7N3O4/c8-4(11)1-5-9-2-3(7(13)14)6(12)10-5/h2H,1H2,(H2,8,11)(H,13,14)(H,9,10,12) |
InChI-Schlüssel |
CCERCRRKTNJMJU-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C(=O)NC(=N1)CC(=O)N)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(1S)-1-(5-Methoxybenzo[D]furan-2-YL)-2-methylpropylamine](/img/structure/B13158311.png)

![5-[(2R,6S)-2,6-Dimethylmorpholin-4-yl]furan-2-carbaldehyde](/img/structure/B13158329.png)

amine](/img/structure/B13158337.png)


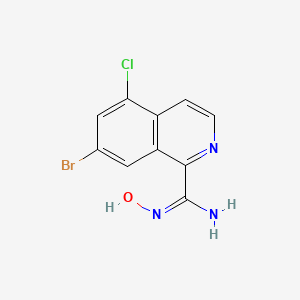
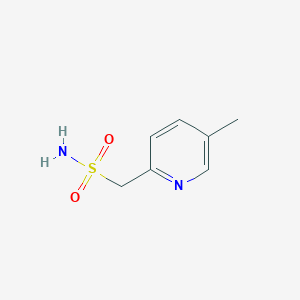
![2-[3-(Dimethylamino)azetidin-1-yl]benzaldehyde](/img/structure/B13158360.png)
![N-[2-(2-fluorophenyl)ethyl]-1H-imidazole-1-carboxamide](/img/structure/B13158368.png)
